molecular formula C8H9BF3KO B1450980 Potassium (4-methoxy-2-methylphenyl)trifluoroborate CAS No. 850623-69-7

Potassium (4-methoxy-2-methylphenyl)trifluoroborate

Cat. No. B1450980
CAS RN: 850623-69-7
M. Wt: 228.06 g/mol
InChI Key: LUGXEKTTXCIUOE-UHFFFAOYSA-N
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Description

Potassium (4-methoxy-2-methylphenyl)trifluoroborate (PMTFB) is an organic compound with a wide range of applications in scientific research. It is a trifluoroborate salt of a phenylmethoxy-methyl group and is an important reagent in organic synthesis. PMTFB has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleic acids. It has also been used in the synthesis of drugs, such as anti-cancer drugs, and for the preparation of nanomaterials. In addition, PMTFB has been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

Potassium trifluoroborates: are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The stability and reactivity of potassium trifluoroborates make them superior to traditional boronic acids and esters, providing higher yields and cleaner reactions.

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, potassium trifluoroborates serve as intermediates in the design and development of pharmaceuticals . Their stability under physiological conditions allows for the exploration of novel drug candidates, especially in the realm of boron-containing drugs, which have shown promise in targeting various diseases.

Material Science: Polymer and Nanomaterial Synthesis

The compound’s unique properties facilitate the synthesis of polymers and nanomaterials . Its ability to undergo controlled reactions is crucial for developing materials with specific characteristics, such as conductivity or biocompatibility, which have applications in electronics and biomedicine.

Catalysis: Enhancing Reaction Efficiency

Potassium trifluoroborates are used to enhance the efficiency of catalytic processes . Their role in improving the selectivity and turnover number of catalysts is significant in industrial chemistry, where process optimization can lead to substantial cost savings and environmental benefits.

Agricultural Chemistry: Crop Protection Agents

In agricultural chemistry, this compound is utilized in the synthesis of crop protection agents . The boron moiety can be instrumental in developing new pesticides and herbicides with improved safety profiles and effectiveness.

Environmental Science: Heavy Metal Detection and Removal

Potassium trifluoroborates have potential applications in environmental science for the detection and removal of heavy metals from water sources . Their chemical structure allows for the binding and sequestration of toxic metals, aiding in water purification efforts.

Analytical Chemistry: Chemical Sensors

The compound’s sensitivity to changes in its environment makes it suitable for use in chemical sensors . These sensors can detect various substances, from gases in the atmosphere to ions in solution, which is vital for monitoring environmental and industrial processes.

Energy Research: Hydrogen Storage Materials

Lastly, in energy research, potassium trifluoroborates are being investigated as components of hydrogen storage materials . Their ability to form stable complexes with hydrogen could be key to developing efficient and safe storage systems for hydrogen fuel.

Mechanism of Action

Target of Action

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily used in the field of organic synthesis It is known to be used as a reagent in various chemical reactions, suggesting its targets could be a wide range of organic compounds .

Mode of Action

This compound is often used as a reagent in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent boronic acid surrogate . This means it can donate a boron atom to form a new bond with another molecule, facilitating the coupling of two organic compounds .

Biochemical Pathways

The biochemical pathways affected by Potassium (4-methoxy-2-methylphenyl)trifluoroborate are largely dependent on the specific reaction it is used in. As a reagent in Suzuki Cross-Coupling reactions, it can contribute to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and materials science .

Result of Action

The molecular and cellular effects of Potassium (4-methoxy-2-methylphenyl)trifluoroborate’s action are dependent on the specific reaction it is used in. In Suzuki Cross-Coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of Potassium (4-methoxy-2-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be soluble in water , which can affect its reactivity. Additionally, it should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with strong oxidizing agents .

properties

IUPAC Name

potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGXEKTTXCIUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660126
Record name Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-methoxy-2-methylphenyl)trifluoroborate

CAS RN

850623-69-7
Record name Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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